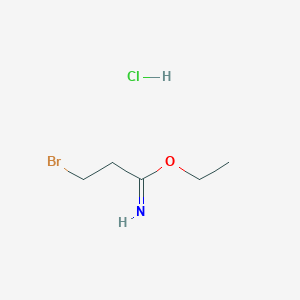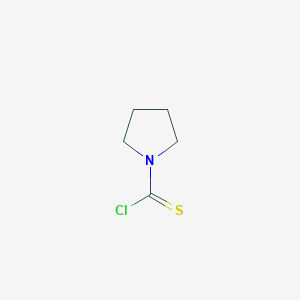
5,5'-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) is a compound that belongs to the class of oxathiazoles. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of two oxathiazole rings connected by an ethane-1,2-diyl linker, which imparts specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing thiourea and an appropriate dihalide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the oxathiazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxathiazole rings into thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxathiazole rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted oxathiazoles, depending on the nucleophile used.
科学的研究の応用
5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) involves its interaction with specific molecular targets. The oxathiazole rings can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox processes, which can influence cellular pathways and biochemical reactions.
類似化合物との比較
Similar Compounds
- 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde : A compound with similar structural features but different functional groups, used in the synthesis of covalent organic frameworks.
- Ethane-1,2-diyl Bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate) : Another compound with an ethane-1,2-diyl linker but different ring structures, used in materials science.
Uniqueness
5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) is unique due to its oxathiazole rings, which impart specific chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its structural versatility make it a valuable compound for research and industrial applications.
特性
CAS番号 |
17452-76-5 |
|---|---|
分子式 |
C6H4N2O4S2 |
分子量 |
232.2 g/mol |
IUPAC名 |
5-[2-(2-oxo-1,3,4-oxathiazol-5-yl)ethyl]-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C6H4N2O4S2/c9-5-11-3(7-13-5)1-2-4-8-14-6(10)12-4/h1-2H2 |
InChIキー |
ZWDQVAYATKWHHM-UHFFFAOYSA-N |
正規SMILES |
C(CC1=NSC(=O)O1)C2=NSC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


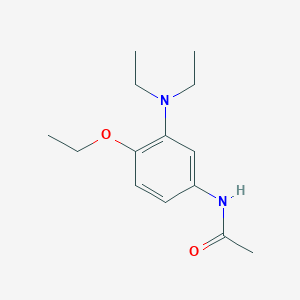
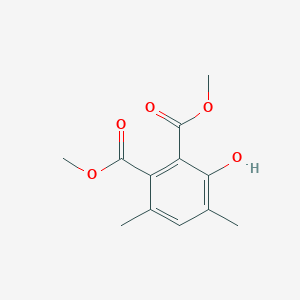
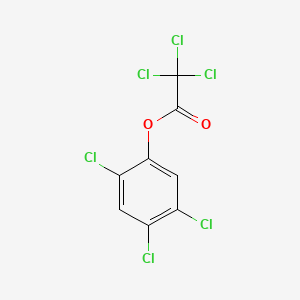

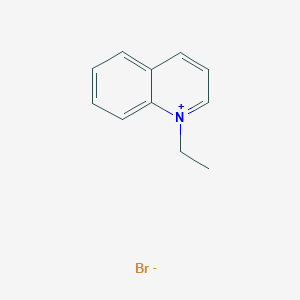

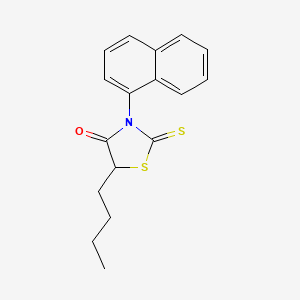
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)

